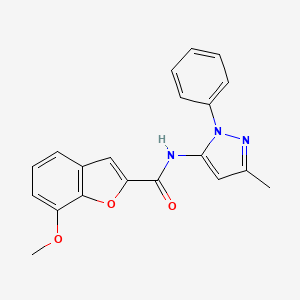
7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound can be synthesized through a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone (1) and various benzaldehydes (2). Sodium acetate catalyzes the reaction at room temperature. The resulting product is 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives (3a–q) in high to excellent yields. Isolation is straightforward by simple filtration .
Molecular Structure Analysis
The molecular formula of this compound is C₂₇H₂₄N₆O₃ . It consists of a benzofuran core, a pyrazole ring, and a carboxamide group. The methoxy group is attached to the benzofuran moiety, and the methyl group is part of the pyrazole ring. The overall structure contributes to its biological activity .
Chemical Reactions Analysis
The compound exhibits radical scavenging activity, making it potentially useful as an antioxidant. It has been tested in vitro on colorectal RKO carcinoma cells, revealing cytotoxic properties. Some derivatives, such as compound 3i, demonstrated potent scavenging activity and cytotoxicity against RKO cells. Autophagy proteins were activated as a survival mechanism, while p53-mediated apoptosis was the predominant pathway of cell death .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Practical Synthesis of CCR5 Antagonists : A study by Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist, showcasing a new, cost-effective method without the need for chromatographic purification [Ikemoto, T., Ito, T., Nishiguchi, A., Miura, S., & Tomimatsu, K. (2005)]. This research emphasizes the chemical synthesis and optimization strategies for producing compounds with potential therapeutic effects. Read more.
Characterization of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : Hassan et al. (2014) synthesized and characterized new derivatives with potential cytotoxic activities against Ehrlich Ascites Carcinoma cells, demonstrating the compound's interaction and potential therapeutic applications [Hassan, A. S., Hafez, T., & Osman, S. A. (2014)]. Read more.
Antimicrobial Screening of Azetidinone Derivatives : Research by Idrees et al. (2020) involved synthesizing azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, showing significant yields and antibacterial activity against pathogenic bacteria such as S. aureus and E. coli [Idrees, M., Bodkhe, Y. G., Siddiqui, N., & Kola, S. (2020)]. Read more.
Biological Activities
- Neuroprotective and Antioxidant Effects : A study by Cho et al. (2015) synthesized a series of novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. This research highlights the compound's potential in protecting against excitotoxic neuronal damage and its antioxidant capacity [Cho, J., Park, C.-H., Lee, Y., Kim, S., Bose, S., Choi, M., Kumar, A. S., Jung, J.-K., & Lee, H. (2015)]. Read more.
Propiedades
IUPAC Name |
7-methoxy-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13-11-18(23(22-13)15-8-4-3-5-9-15)21-20(24)17-12-14-7-6-10-16(25-2)19(14)26-17/h3-12H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIFNYKZHJNXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

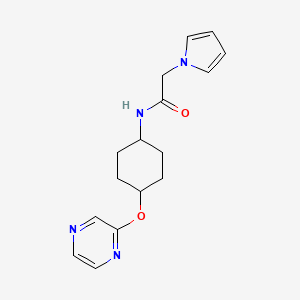
![2-(4-acetylpiperazin-1-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2916745.png)
![N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide](/img/no-structure.png)
![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B2916750.png)
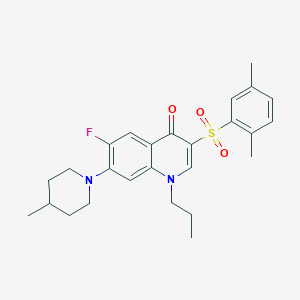
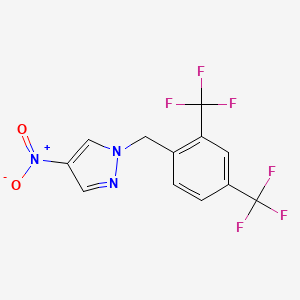

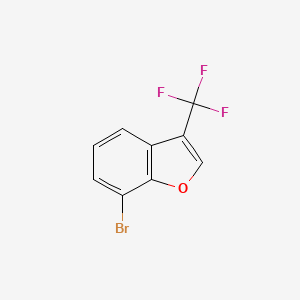
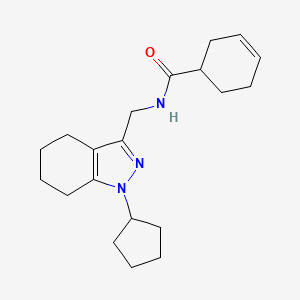
![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)
![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)
![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)
![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)